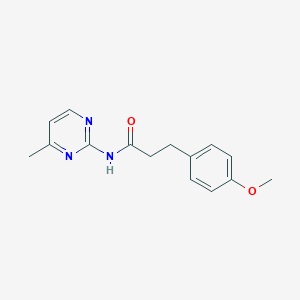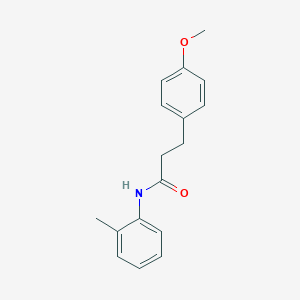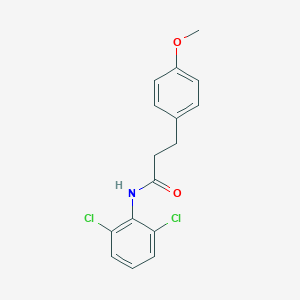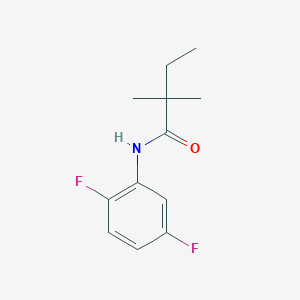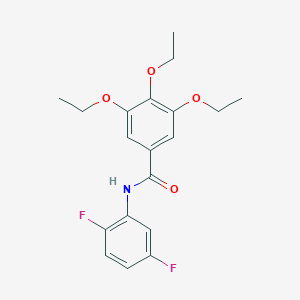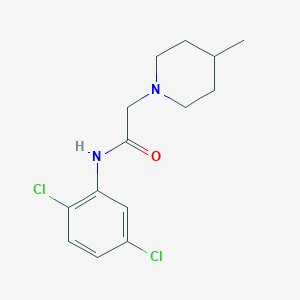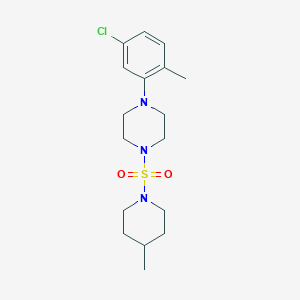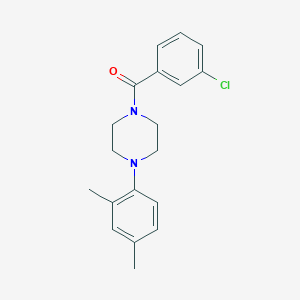
(3-Chlorophényl)(4-(2,4-diméthylphényl)pipérazin-1-yl)méthanone
Vue d'ensemble
Description
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-(2,4-dimethylphenyl) group.
Applications De Recherche Scientifique
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds with a piperazine ring have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with a piperazine ring often interact with their targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Analyse Biochimique
Biochemical Properties
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the enzyme AKR1C3, where it acts as a potent and isoform-selective inhibitor . The interaction involves hydrogen bonding between the carbonyl oxygen of the compound and specific amino acids in the enzyme’s active site, such as Tyr55 and His117 . This binding interaction is crucial for the compound’s inhibitory activity.
Cellular Effects
The effects of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AKR1C3 can lead to alterations in the metabolic pathways of steroid hormones, impacting gene expression and cellular responses . Additionally, the compound’s ability to inhibit specific enzymes can affect cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules. The compound’s carbonyl group forms hydrogen bonds with amino acids in the active site of enzymes like AKR1C3, leading to enzyme inhibition . This inhibition can result in changes in gene expression and downstream cellular effects. The piperazine ring in the compound provides structural stability and facilitates its binding to the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained enzyme inhibition and altered cellular functions.
Dosage Effects in Animal Models
The effects of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including enzyme inhibition beyond the therapeutic threshold, leading to disrupted metabolic processes and cellular damage .
Metabolic Pathways
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is involved in various metabolic pathways, particularly those related to steroid hormone metabolism. The compound interacts with enzymes like AKR1C3, affecting the conversion of steroid precursors into active hormones . This interaction can alter metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and reach its target sites effectively.
Subcellular Localization
The subcellular localization of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(2,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chlorophenyl)(4-phenylpiperazin-1-yl)methanone
- (3-Chlorophenyl)(4-(2-methylphenyl)piperazin-1-yl)methanone
- (3-Chlorophenyl)(4-(4-methylphenyl)piperazin-1-yl)methanone
Uniqueness
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is unique due to the presence of both the 3-chlorophenyl and 2,4-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-6-7-18(15(2)12-14)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMADXAJXDPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


